molecular formula C23H27N3O2 B11234381 2'-(2-methylpropyl)-1'-oxo-N-(pyridin-4-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-(2-methylpropyl)-1'-oxo-N-(pyridin-4-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11234381
M. Wt: 377.5 g/mol
InChI Key: KMRRRWHADJLAQR-UHFFFAOYSA-N
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Description

2’-(2-methylpropyl)-1’-oxo-N-(pyridin-4-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2-methylpropyl)-1’-oxo-N-(pyridin-4-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to facilitate the key steps in the synthesis .

Chemical Reactions Analysis

Types of Reactions

2’-(2-methylpropyl)-1’-oxo-N-(pyridin-4-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

2’-(2-methylpropyl)-1’-oxo-N-(pyridin-4-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s biological activity can be explored for potential therapeutic applications, including its effects on cellular processes and its interactions with biological targets.

    Medicine: It may be investigated for its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of 2’-(2-methylpropyl)-1’-oxo-N-(pyridin-4-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic isoquinoline derivatives and pyridinyl carboxamides, which share structural features and may exhibit similar biological activities .

Uniqueness

What sets 2’-(2-methylpropyl)-1’-oxo-N-(pyridin-4-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide apart is its specific combination of functional groups and spirocyclic structure, which can confer unique properties such as enhanced stability, specific binding affinities, and distinct reactivity profiles. These features make it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C23H27N3O2

Molecular Weight

377.5 g/mol

IUPAC Name

2-(2-methylpropyl)-1-oxo-N-pyridin-4-ylspiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C23H27N3O2/c1-16(2)15-26-22(28)19-8-4-3-7-18(19)20(23(26)11-5-6-12-23)21(27)25-17-9-13-24-14-10-17/h3-4,7-10,13-14,16,20H,5-6,11-12,15H2,1-2H3,(H,24,25,27)

InChI Key

KMRRRWHADJLAQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=CC=NC=C4

Origin of Product

United States

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